molecular formula C16H17N3O3S2 B2833277 (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946257-05-2

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2833277
CAS RN: 946257-05-2
M. Wt: 363.45
InChI Key: XKXSNACOLLKCPC-WUKNDPDISA-N
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Description

The compound “(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is substituted with a 5-methoxy group and a 2-(methylthio)ethyl group . The molecule also contains a 3-methylisoxazole-5-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzo[d]thiazol-2(3H)-ylidene core, a 5-methoxy group, a 2-(methylthio)ethyl group, and a 3-methylisoxazole-5-carboxamide group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Strobilation Induction in Jellyfish Polyps

Abstract: Indoles, including 5-methoxy-2-methyl-indole (5MeO2MeIn), serve as potent triggers for strobilation in jellyfish polyps. Strobilation is the process by which polyps transform into free-swimming ephyrae (young jellyfish). This alternative method to cooling aims to induce strobilation while ensuring viable ephyrae production.

Experimental Details:

Simultaneous Determination of Indomethacin and 5MeO2MeIn

Abstract: Derivative spectrophotometry enables rapid and accurate simultaneous determination of indomethacin and 5-methoxy-2-methyl-3-indoleacetic acid (a possible impurity) in Metindol injections .

Thiophene Derivatives Synthesis

Abstract: A novel [2 + 2+1] cyclization method yields 2,3,5-trisubstituted thiophene derivatives using 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones under microwave irradiation .

Copper Complexes and Chelation Properties

Abstract: Comparing the copper chelation properties of different ring sizes, TACD3S , TRI4S , and TE4S with 1,4,7,10-tetrakis-[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane (DO4S) reveals the influence of ring size and nitrogen donor array .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, its mechanism of action, and its physical and chemical properties. Additionally, research could be conducted to determine its potential applications, such as its use as an inhibitor of Akt activation or its potential anti-cancer properties .

properties

IUPAC Name

N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSNACOLLKCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

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